4-(2-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)ethyl)phenol

Hydrogen Bond Donor Count Rule of Five Compliance Oral Bioavailability Prediction

The compound 4-(2-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)ethyl)phenol (CAS 1251548-78-3) is a synthetic heterocyclic small molecule built on the pyrazolo[3,4-d][1,2,3]triazine core, a recognized purine-isosteric scaffold with documented applications in kinase inhibitor design and antitumor research. It possesses a molecular weight of 332.4 g/mol, a computed XLogP3 of 2.9, two hydrogen bond donors (phenol O–H and secondary amine N–H), and six hydrogen bond acceptors.

Molecular Formula C18H16N6O
Molecular Weight 332.367
CAS No. 1251548-78-3
Cat. No. B2886906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)ethyl)phenol
CAS1251548-78-3
Molecular FormulaC18H16N6O
Molecular Weight332.367
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C3=NN=NC(=C3C=N2)NCCC4=CC=C(C=C4)O
InChIInChI=1S/C18H16N6O/c25-15-8-6-13(7-9-15)10-11-19-17-16-12-20-24(18(16)22-23-21-17)14-4-2-1-3-5-14/h1-9,12,25H,10-11H2,(H,19,21,22)
InChIKeyWPZPSTMHBMBZCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2-((7-Phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)ethyl)phenol (CAS 1251548-78-3): Chemoinformatic Identity and Procurement-Relevant Scaffold Classification


The compound 4-(2-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)ethyl)phenol (CAS 1251548-78-3) is a synthetic heterocyclic small molecule built on the pyrazolo[3,4-d][1,2,3]triazine core, a recognized purine-isosteric scaffold with documented applications in kinase inhibitor design and antitumor research [1]. It possesses a molecular weight of 332.4 g/mol, a computed XLogP3 of 2.9, two hydrogen bond donors (phenol O–H and secondary amine N–H), and six hydrogen bond acceptors [2]. The molecule integrates a terminal phenol moiety via a flexible ethylenediamine spacer, distinguishing it from analogous members of this heterocyclic series that bear sulfonamide, carboxamide, or heteroaryl substituents. Researchers and procurement specialists evaluating this compound class must consider that the specific substitution pattern directly governs both ADME-computed parameters and biological target engagement profiles.

Why 4-(2-((7-Phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)ethyl)phenol Cannot Be Replaced by a Generic Pyrazolo[3,4-d][1,2,3]triazine Analog


Compounds sharing the pyrazolo[3,4-d][1,2,3]triazine core cannot be treated as interchangeable procurement items because the exocyclic amino substituent at the 4-position is the primary determinant of both computed molecular properties and empirically observed biological performance [1]. Even subtle variations—such as replacing the terminal phenol with a benzenesulfonamide or a thiophene ring—alter the hydrogen bond donor/acceptor ratio, lipophilicity, and rotatable bond count, each of which independently influences solubility, passive membrane permeability, and target binding affinity [2]. Generic substitution therefore risks introducing uncharacterized changes in solubility, metabolic stability, and selectivity, which can invalidate structure-activity relationship (SAR) interpretations and confound cross-study comparisons in lead optimization campaigns.

Quantitative Differentiation Guide for 4-(2-((7-Phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)ethyl)phenol Against Its Closest Pyrazolotriazine Analogs


Optimized Hydrogen Bond Donor Count Balances Solubility and Passive Permeability Relative to Sulfonamide and Carboxamide Analogs

The target compound possesses exactly two hydrogen bond donors (phenol O–H and secondary amine N–H), placing it below the Lipinski Rule of Five cutoff of ≤5 HBD [1]. In contrast, the closest benzenesulfonamide analog (4-(2-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)ethyl)benzenesulfonamide) contains three HBD (sulfonamide NH₂ plus secondary amine NH), and the benzamide analog (4-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)benzamide, CAS 1226436-69-6) also bears an additional primary amide NH₂ donor . Higher HBD counts are correlated with reduced passive membrane permeability in Caco-2 and PAMPA assays, suggesting that the phenol-bearing compound may exhibit superior permeability characteristics within this congeneric series [1].

Hydrogen Bond Donor Count Rule of Five Compliance Oral Bioavailability Prediction

Computed Lipophilicity (XLogP3 = 2.9) Occupies the Optimal Window for CNS-Penetrant and Orally Bioavailable Chemical Space

The PubChem-computed XLogP3 value for the target compound is 2.9 [1]. This lipophilicity sits within the optimal range (2 < XLogP3 < 4) identified for balanced solubility, passive permeability, and metabolic stability [2]. The benzenesulfonamide analog, bearing a polar sulfonamide group, would exhibit a significantly lower XLogP3 (estimated ~1.0), which risks poor passive membrane permeability. Conversely, the N-cyclopentyl analog (CAS 1257548-41-6), lacking the phenol OH, is predicted to show higher lipophilicity (XLogP3 estimated ~3.5), which may increase the risk of metabolic clearance and off-target binding . The phenol moiety of the target compound thus anchors lipophilicity at a value that is neither too polar nor too lipophilic within this analog set.

Lipophilicity XLogP3 CNS Multiparameter Optimization

Intermediate Rotatable Bond Flexibility Distinguishes the Phenol-Ethylamino Motif from Rigid and Overly Flexible Analogs

The target compound contains five rotatable bonds, as computed by PubChem [1]. This indicates moderate conformational flexibility compared to the benzamide analog (4-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)benzamide), which contains only four rotatable bonds due to the direct attachment of the benzamide ring . The N-cyclopentyl analog is even more rigid with only three rotatable bonds . Conversely, the benzenesulfonamide analog, with an ethyl linker plus a sulfonamide, possesses six rotatable bonds. Compounds with too few rotatable bonds (<4) often exhibit poorer aqueous solubility due to high crystal lattice energy, while those with too many (>8) incur an entropic penalty upon binding [2]. The five rotatable bonds of the target compound place it in an intermediate flexibility zone that balances solubility and binding efficiency.

Rotatable Bond Count Molecular Flexibility Conformational Entropy

Phenol Substituent Provides a Titratable Protonation Site Absent in Non-Phenolic Analogs, Modulating pH-Dependent Solubility and Ionization State

The phenolic -OH group (predicted pKa ~10) of the target compound provides a titratable proton that can influence aqueous solubility, protein binding, and off-target pharmacology in a pH-dependent manner [1]. None of the closest comparators—the N-cyclopentyl analog (CAS 1257548-41-6), the thiophene-ethyl analog (CAS 1251560-50-5), or the benzamide analog (CAS 1226436-69-6)—contain this ionizable phenolic functional group . The presence of a titratable group within the physiological pH range can be leveraged for solubility enhancement at higher pH (e.g., intestinal pH 6.8–7.4) and can facilitate formulation strategies involving pH adjustment or salt formation, which are unavailable for the neutral, non-ionizable analogs.

Ionization State pKa Prediction pH-Dependent Solubility

Pyrazolo[3,4-d][1,2,3]triazine Core Demonstrates Micromolar Anticancer Potency Across Multiple Cell Lines, Validating the Scaffold for Oncology Probe Development

A published series of pyrazolo[3,4-d][1,2,3]triazine derivatives exhibited potent anticancer activity against Huh-7 hepatocellular carcinoma cells, with representative compounds (3a, 3c, 6a, 6c) achieving IC50 values of 4.93–8.84 μM, comparable to the standard chemotherapeutic doxorubicin (IC50 = 5.43 μM) [1]. Against Panc-1 pancreatic cancer cells, compounds 6a and 6d showed IC50 values of 9.91 μM and 4.93 μM, respectively, versus doxorubicin at 6.90 μM. While the specific cellular activity of 4-(2-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)ethyl)phenol has not yet been reported in peer-reviewed literature, its structural membership in this validated antitumor scaffold class supports its prioritization for oncology probe development programs seeking novel purine-isosteric chemotypes [1].

Antitumor Activity Cytotoxicity IC50 Huh-7 Hepatocellular Carcinoma

Synthetic Accessibility from the Common 7-Phenyl-4-chloro Intermediate Enables Rapid Parallel Derivatization for SAR Exploration

The target compound is accessed via nucleophilic displacement of the 4-chloro intermediate (prepared by reaction of 7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-ol with thionyl chloride/DMF) with 4-(2-aminoethyl)phenol (tyramine) [1][2]. This convergent, one-step derivatization from the common 4-chloro precursor enables straightforward parallel library synthesis, a distinct operational advantage over analogs that require multi-step elaboration of the exocyclic moiety such as the benzenesulfonamide analog, which requires additional sulfonylation steps, or the cyclopentyl analog, which uses a more sterically demanding amine nucleophile with potentially lower displacement efficiency [1]. The phenol-bearing target compound therefore represents a synthetically economical entry point for generating focused libraries around this chemotype while minimizing synthetic step count and protecting group manipulations.

Synthetic Tractability Late-Stage Functionalization Parallel Synthesis

Optimal Research Application Scenarios for 4-(2-((7-Phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)ethyl)phenol Guided by Differentiated Molecular Properties


Kinase Inhibitor Probe Development Leveraging Purine-Isosteric Scaffold with Balanced Hydrogen Bonding Capacity

The pyrazolo[3,4-d][1,2,3]triazine core is a well-established purine isostere capable of occupying the ATP-binding pocket of kinases [1]. With exactly two hydrogen bond donors and six acceptors, the target compound maintains a donor/acceptor ratio consistent with kinase hinge-binding motifs. This profile makes it a suitable starting point for developing ATP-competitive kinase probes, particularly for targets where the class has already demonstrated activity, such as CDK and Abl kinases. The phenol group offers a tunable handle for later optimization of selectivity and pharmacokinetics.

Antitumor Lead Optimization in Hepatocellular and Pancreatic Carcinoma Models

Based on the micromolar anticancer activity (IC50 4.93–8.84 μM against Huh-7) demonstrated by structurally related pyrazolo[3,4-d][1,2,3]triazine derivatives [1], this compound is a compelling candidate for in vitro cytotoxicity screening in hepatocellular carcinoma (HCC) and pancreatic cancer panels. Its computed XLogP3 of 2.9 and manageable molecular weight of 332.4 Da support further medicinal chemistry optimization toward improved potency and selectivity against these tumor types.

Parallel Library Synthesis for Focused Structure-Activity Relationship (SAR) Elucidation

The convergent synthesis starting from the common 4-chloro-7-phenyl-pyrazolo[3,4-d][1,2,3]triazine intermediate [2] enables rapid parallel derivatization using diverse amine nucleophiles. The phenol-bearing target compound serves as a key intermediate or building block in this synthetic strategy, allowing researchers to efficiently generate focused libraries varying the ethyl-linked aryl substituent while maintaining the pyrazolotriazine core constant. This approach drastically reduces synthetic cycle time in hit-to-lead campaigns.

Physicochemical Tool Compound for Validating Computational ADME Models of Heterocyclic Phenols

With a well-defined combination of computed properties—XLogP3 = 2.9, 2 HBD, 6 HBA, 5 rotatable bonds, and a titratable phenol with predicted pKa ~10—this compound serves as a reference standard for calibrating in silico ADME prediction models applied to heterocyclic phenol series [3]. Its intermediate lipophilicity and ionization state allow researchers to benchmark permeability, solubility, and metabolic stability predictions against experimentally measured values, aiding model refinement for broader pyrazolotriazine chemical space.

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